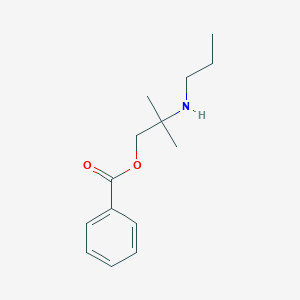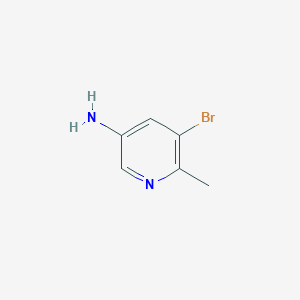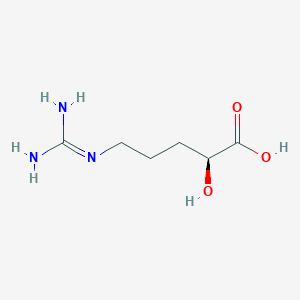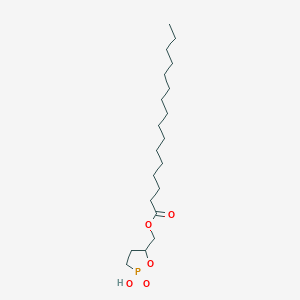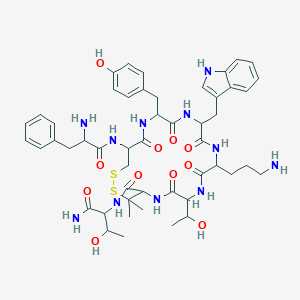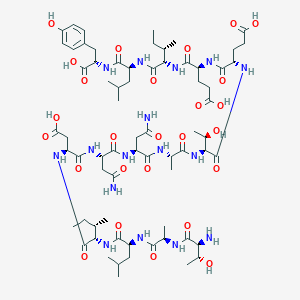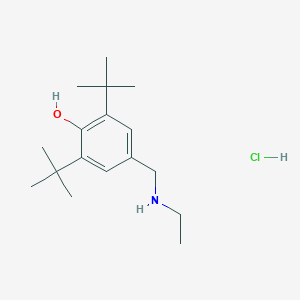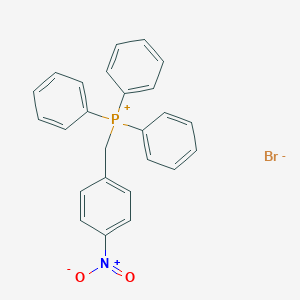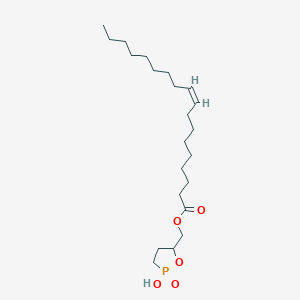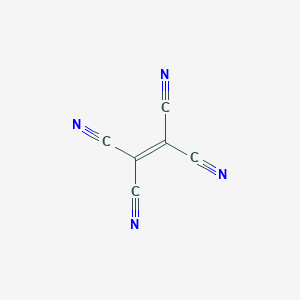
Tetracyanoetileno
Descripción general
Descripción
Tetracyanoethylene (TCNE) is an organic compound with the formula C2(CN)4 . It is a colorless solid, although samples are often off-white . It is an important member of the cyanocarbons .
Synthesis Analysis
TCNE is prepared by brominating malononitrile in the presence of potassium bromide to give the KBr-complex, and dehalogenating with copper .Molecular Structure Analysis
The central C=C distance in TCNE is 135 pm . Upon reduction, this bond elongates to 141–145 pm, depending on the counterion . The calculated charges at the atoms of the tetracyanoethylene molecule are given in .Chemical Reactions Analysis
TCNE is an excellent electron acceptor and has been used to prepare organic superconductors . Oxidation of TCNE with hydrogen peroxide gives the corresponding epoxide, which has unusual properties . In the presence of base, TCNE reacts with malononitrile to give salts of pentacyanopropenide .Physical And Chemical Properties Analysis
TCNE has a molar mass of 128.094 g·mol−1, a density of 1.35 g/cm3, a melting point of 199 °C, and a boiling point of 130 to 140 °C . It has a high solubility of 2.0 M in acetonitrile .Aplicaciones Científicas De Investigación
Electrónica orgánica
TCNE es conocido por sus fuertes propiedades de aceptación de electrones, lo que lo convierte en un componente valioso en la electrónica orgánica. Forma complejos de transferencia de carga con varios donantes, que son esenciales para crear semiconductores orgánicos . Estos materiales se utilizan en la producción de diodos orgánicos emisores de luz (OLED), células solares y transistores.
Baterías de flujo redox
En el almacenamiento de energía, las propiedades redox-activas del TCNE se han explotado en baterías de flujo redox no acuosas. Sirve como un compuesto anolítico activo de dos electrones, que ofrece alta solubilidad y estabilidad electroquímica, las cuales son cruciales para un almacenamiento y conversión de energía eficientes .
Investigación de polímeros
TCNE es fundamental en el proceso de polimerización bajo condiciones de alta presión, lo que lleva a la formación de polímeros bidimensionales. Estos materiales tienen aplicaciones potenciales en la creación de nuevos tipos de compuestos con propiedades mecánicas y térmicas únicas .
Química medicinal
Si bien el TCNE en sí mismo puede no tener aplicaciones directas en la química medicinal, sus derivados y las reacciones que experimenta son significativas. Por ejemplo, la reacción de cicloadición [2+2] - retro-electrociclización que involucra TCNE es una vía para sintetizar cromóforos donantes-aceptores redox-activos, que son relevantes en el desarrollo de fármacos .
Química analítica
En química analítica, TCNE se utiliza como reactivo debido a sus capacidades de aceptación de electrones. Puede participar en varias reacciones que forman la base de los métodos analíticos para detectar y cuantificar sustancias .
Aplicaciones industriales
TCNE encuentra aplicaciones en el sector industrial, particularmente en la síntesis de tintes y pigmentos. Su fuerte afinidad electrónica y su capacidad para formar complejos con otros compuestos lo hacen adecuado para crear colorantes con propiedades específicas .
Mecanismo De Acción
Target of Action
Tetracyanoethylene (TCNE) is an organic compound with the formula C2(CN)4 . It is a colorless solid and an important member of the cyanocarbons . The primary target of TCNE is electron-rich alkynes . It acts as an electron acceptor , with cyano groups having low energy π* orbitals . The presence of four such groups, with their π systems (conjugated) to the central C=C double bond, gives rise to an electrophilic alkene .
Mode of Action
TCNE interacts with its targets through a [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction . This reaction allows the synthesis of redox-active donor-acceptor chromophores from an electron-rich alkyne and electron-poor olefins like TCNE . The detailed mechanism of the reaction has been the subject of both computational and experimental studies . The CA step seems to proceed in a stepwise manner via a zwitterionic intermediate .
Biochemical Pathways
The biochemical pathways affected by TCNE involve the interaction of the compound with electron-rich alkynes . The [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction leads to the formation of redox-active donor-acceptor chromophores . This reaction can be described as a cycloaddition between the alkyne and TCNE to generate a cyclobutene intermediate that subsequently undergoes a retro-electrocyclization to form the butadiene product .
Pharmacokinetics
It is known that tcne has high solubility (20 M in acetonitrile), remarkable electrochemical stability, and redox reversibility . These properties suggest that TCNE could have interesting pharmacokinetic properties if studied in a biological context.
Result of Action
The result of TCNE’s action is the formation of redox-active donor-acceptor chromophores . These chromophores are formed from an electron-rich alkyne and electron-poor olefins like TCNE . The formation of these chromophores is facilitated by the [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction .
Action Environment
The action of TCNE can be influenced by environmental factors. For instance, the yield of the [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction depends strongly on the specific alkyne used . Moreover, the reaction can be performed in water in the presence of surfactants . This suggests that the action, efficacy, and stability of TCNE can be influenced by the chemical environment in which it is used.
Safety and Hazards
TCNE hydrolyzes in moist air to give hydrogen cyanide and should be handled accordingly . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as Acute toxicity, Oral (Category 1), Acute toxicity, Inhalation (Category 4), and Acute toxicity, Dermal (Category 4) .
Direcciones Futuras
TCNE is a cyanocarbon-based, two-electron-active anolyte compound with high solubility, remarkable electrochemical stability, and redox reversibility, and fast electrokinetics . It has been used to prepare organic superconductors . Recent studies have shown that the kinetics can be understood if an autocatalytic step is introduced in the mechanism .
Propiedades
IUPAC Name |
ethene-1,1,2,2-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N4/c7-1-5(2-8)6(3-9)4-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDYACGHTUPAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N4 | |
| Record name | tetracyanoethylene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tetracyanoethylene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26678-76-2 | |
| Record name | 1,1,2,2-Ethenetetracarbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26678-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7049425 | |
| Record name | Tetracyanoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Tetracyanoethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
670-54-2 | |
| Record name | Tetracyanoethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyanoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRACYANOETHYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,2-Ethenetetracarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetracyanoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACYANOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C592309ECU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



